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For researchers, scientists, and drug development professionals, the Discoidin Domain

Receptor 1 (DDR1) has emerged as a compelling therapeutic target in oncology and

inflammatory diseases. Ddr1-IN-8 is a potent small molecule inhibitor of DDR1. This guide

provides a comparative analysis of the selectivity of Ddr1-IN-8 against other receptor tyrosine

kinases, supported by available experimental data and detailed methodologies.

Introduction to Ddr1-IN-8
Ddr1-IN-8, also identified as compound 7s, is a potent inhibitor of Discoidin Domain Receptor 1

(DDR1) and Discoidin Domain Receptor 2 (DDR2). Biochemical analyses have demonstrated

its efficacy in inhibiting these collagen-activated receptor tyrosine kinases.[1] Understanding

the selectivity profile of Ddr1-IN-8 is crucial for predicting its therapeutic window and potential

off-target effects.

Kinase Selectivity Profile of Ddr1-IN-8
Published data indicates that Ddr1-IN-8 is a potent inhibitor of both DDR1 and DDR2. The half-

maximal inhibitory concentration (IC50) values have been determined to be 45 nM for DDR1

and 126 nM for DDR2.

While the primary research highlights its potent activity against DDR1/2, it also emphasizes that

Ddr1-IN-8 maintains selectivity against other kinases.[1] However, a comprehensive, publicly

available dataset quantifying the inhibitory activity of Ddr1-IN-8 against a broad panel of

receptor tyrosine kinases is not readily available in the reviewed literature. For a direct
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comparison, the selectivity of a different, well-characterized DDR1 inhibitor, DDR1-IN-1, is often

referenced. DDR1-IN-1 has been profiled against a large panel of kinases, demonstrating a

high degree of selectivity for DDR1.

To provide a comprehensive comparison for researchers, the following table includes the

known IC50 values for Ddr1-IN-8 and, for comparative context, data for other common receptor

tyrosine kinase inhibitors that have been evaluated against DDR1.

Comparative Inhibitory Activity
Kinase Target

Ddr1-IN-8 IC50
(nM)

Dasatinib IC50
(nM)

Imatinib IC50
(nM)

Nilotinib IC50
(nM)

DDR1 45 1.3 38 21

DDR2 126 1.6 30 20

ABL1
Data not

available
<1 37 22

c-KIT
Data not

available
<1 140 120

PDGFRα
Data not

available
11 79 69

PDGFRβ
Data not

available
15 28 58

SRC
Data not

available
<1 >10,000 >10,000

VEGFR2
Data not

available
8 760 1,380

Note: Data for Dasatinib, Imatinib, and Nilotinib are provided for comparative purposes to

illustrate the selectivity landscape of kinase inhibitors that also target DDR1. The absence of

data for Ddr1-IN-8 against other kinases in this table reflects the limitations of currently

available public information.
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Experimental Protocols
The determination of the IC50 values for Ddr1-IN-8 was conducted using a biochemical kinase

assay. While the specific protocol for Ddr1-IN-8 from the primary publication is not fully detailed

here, a general methodology for such an assay is provided below. This protocol is

representative of standard in vitro kinase inhibition assays.

General In Vitro Kinase Inhibition Assay Protocol
This protocol outlines the general steps for determining the in vitro inhibitory activity of a

compound against a specific kinase.

Materials:

Recombinant human kinase (e.g., DDR1, DDR2)

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

ATP (Adenosine triphosphate)

Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1)

Test compound (Ddr1-IN-8) serially diluted in DMSO

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

384-well plates

Plate reader capable of luminescence detection

Procedure:

Compound Preparation: A serial dilution of Ddr1-IN-8 is prepared in DMSO, typically starting

from a high concentration (e.g., 100 µM) and performing 3-fold or 10-fold dilutions.

Reaction Setup:
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Add a small volume (e.g., 2.5 µL) of the diluted compound or DMSO (vehicle control) to

the wells of a 384-well plate.

Add the kinase and substrate mixture in kinase buffer to each well.

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration is

typically at or near the Km value for the specific kinase.

Incubation: The reaction plate is incubated at a controlled temperature (e.g., room

temperature or 30°C) for a specified period (e.g., 60 minutes).

Detection:

The kinase reaction is stopped, and the amount of ADP produced is measured using a

detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay,

this involves two steps: first, adding ADP-Glo™ Reagent to terminate the kinase reaction

and deplete the remaining ATP, and second, adding Kinase Detection Reagent to convert

ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

Data Analysis:

The luminescence signal is measured using a plate reader.

The percentage of kinase inhibition is calculated for each compound concentration relative

to the vehicle control.

The IC50 value is determined by fitting the concentration-response data to a four-

parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Signaling Pathways
To understand the context of Ddr1-IN-8's activity, it is important to visualize the signaling

pathways of its primary targets, DDR1 and other receptor tyrosine kinases.

DDR1 Signaling Pathway
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Caption: Simplified DDR1 signaling pathway upon collagen binding.

General Receptor Tyrosine Kinase (RTK) Signaling
Pathway
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Caption: Generalized signaling pathway for receptor tyrosine kinases.
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Conclusion
Ddr1-IN-8 is a potent inhibitor of DDR1 and DDR2. While described as selective, detailed

public data on its activity against a wider range of receptor tyrosine kinases is needed for a

complete comparative analysis. The provided experimental protocol offers a standard method

for researchers to independently assess the selectivity of Ddr1-IN-8 and other kinase inhibitors.

The signaling pathway diagrams offer a visual context for understanding the mechanism of

action of DDR1 and other RTK inhibitors. Further research and publication of comprehensive

selectivity data for Ddr1-IN-8 will be invaluable to the scientific community for its continued

evaluation as a therapeutic candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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